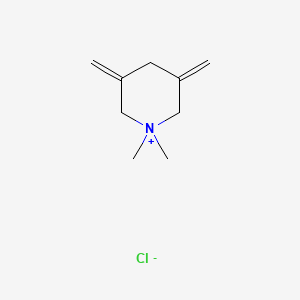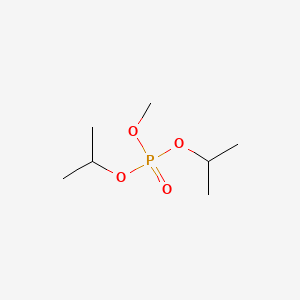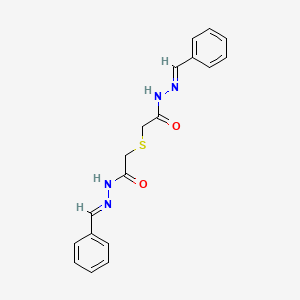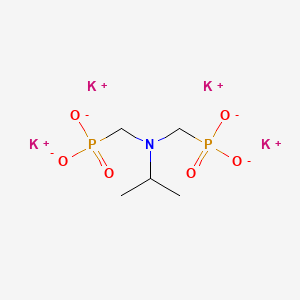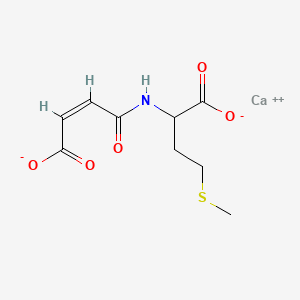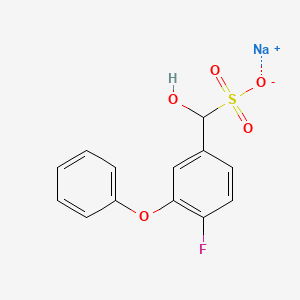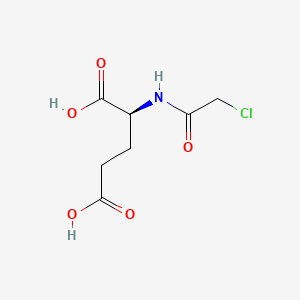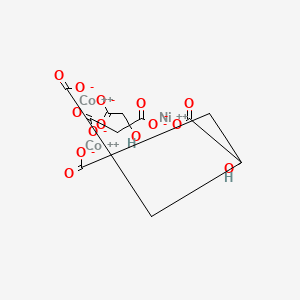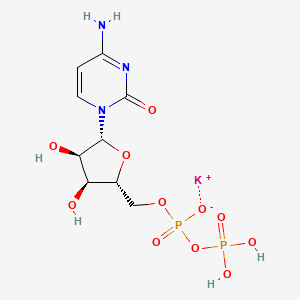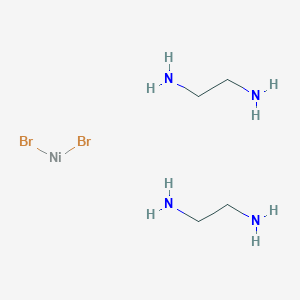
Dibromonickel; ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 180816 is a chemical compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of NSC 180816 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
In industrial settings, the production of NSC 180816 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
NSC 180816 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 180816 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
NSC 180816 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: NSC 180816 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism by which NSC 180816 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
NSC 180816 can be compared to other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its role in enzyme inhibition, this compound shares some structural similarities with NSC 180816 but differs in its specific applications and effects.
NSC 725776 (Indimitecan): This compound is another topoisomerase inhibitor with distinct properties and uses compared to NSC 180816.
NSC 724998 (Indotecan): Similar in its mechanism of action, this compound is used in different therapeutic contexts.
The uniqueness of NSC 180816 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
39260-37-2 |
|---|---|
Molecular Formula |
C4H16Br2N4Ni |
Molecular Weight |
338.70 g/mol |
IUPAC Name |
dibromonickel;ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2.2BrH.Ni/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
VHGWRMREGHXYNW-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.C(CN)N.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



